4-Bromophenylacetone
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-Bromophenylacetone, such as (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one, has been explored. These compounds have been synthesized as natural bromophenols and shown to be effective inhibitors of certain enzymes, demonstrating the synthetic utility of bromophenyl compounds (Çetin Bayrak et al., 2017). Another synthesis approach involves transforming 4-bromophenylacetic acid chloride into 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, showcasing methods to elaborate the 4-bromophenylacetone framework (M. S. Løiten et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds derived from or related to 4-Bromophenylacetone has been detailed through crystallographic studies. For example, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane provides insights into its molecular configuration, aiding in understanding the structural aspects of bromophenylacetone derivatives (M. S. Løiten et al., 1999).
Chemical Reactions and Properties
4-Bromophenylacetone and its derivatives undergo various chemical reactions, leading to a wide range of products with diverse biological activities. The first synthesis of certain bromophenol derivatives demonstrates their potential as enzyme inhibitors, indicating the chemical reactivity and functional utility of the bromophenylacetone framework (Çetin Bayrak et al., 2017).
Physical Properties Analysis
While specific studies on the physical properties of 4-Bromophenylacetone itself were not found, the investigation of related compounds can provide insight. The physical properties such as solubility, melting point, and boiling point can be inferred from related bromophenyl compounds, which are crucial for their application in synthesis and material science.
Chemical Properties Analysis
The chemical properties of 4-Bromophenylacetone derivatives, such as reactivity with nucleophiles, electrophiles, and their behavior under various chemical conditions, are significant. The synthesis and reactivity studies provide a foundation for understanding the chemical behavior of bromophenylacetone derivatives and their utility in producing biologically active molecules (Çetin Bayrak et al., 2017).
Scientific Research Applications
Pharmaceuticals and Enzyme Inhibition : 4-Bromophenylacetone derivatives show promising inhibitory effects against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are targets for various therapeutic interventions, indicating potential applications in designing drugs for conditions like glaucoma, epilepsy, and Alzheimer's disease (Bayrak et al., 2017). Similarly, novel bromophenol derivatives have been shown to inhibit human carbonic anhydrase I, suggesting further pharmaceutical applications (Akbaba et al., 2013).
Cancer Therapeutics : The compound has implications in cancer therapy as well. For instance, phospho switches in Brd4 (bromodomain-containing protein) can trigger gene-specific targeting by tumor suppressor p53, providing insights into potential cancer therapeutic targeting strategies (Wu et al., 2013). Moreover, the discovery of novel BRD4 inhibitors suggests the potential for treating fibrotic cardiovascular diseases and cancer (He et al., 2021).
Biochemical Research : Research indicates that BET bromodomains can bind acetylated and propionylated peptides, suggesting a link between metabolism and transcription, which could be crucial for understanding gene expression and regulation (Olp et al., 2017).
Environmental Sciences : In environmental sciences, 4-Bromophenylacetone has been used to understand the separation of bromo-substituted aromatic wastes, indicating its role in purifying industrial residues and mitigating environmental pollution (Smith et al., 1997).
Metabolic Studies : The metabolism of bromobiphenyls, including derivatives of 4-Bromophenylacetone, has been studied in rabbits, revealing a series of mono and dihydroxylated metabolic products. This research is critical for understanding the compound's biotransformation and potential health effects (Kohli et al., 1978).
Chemical Synthesis and Structure : The compound's role in the synthesis of novel structures like 1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane and its crystal structure analysis is another area of application. Such studies are fundamental for chemical synthesis and designing new molecules with desired properties (Løiten et al., 1999).
Safety And Hazards
When handling 4-Bromophenylacetone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes4. Use of personal protective equipment and ensuring adequate ventilation is recommended4. In case of accidental ingestion or inhalation, medical attention should be sought immediately56.
Future Directions
The future directions of 4-Bromophenylacetone are not explicitly mentioned in the available resources. However, given its use in the preparation of other compounds, it may continue to be of interest in various chemical reactions and syntheses.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or literature.
properties
IUPAC Name |
1-(4-bromophenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMMTXJMIJRUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352996 | |
Record name | 4-BROMOPHENYLACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenylacetone | |
CAS RN |
6186-22-7 | |
Record name | 4-BROMOPHENYLACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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